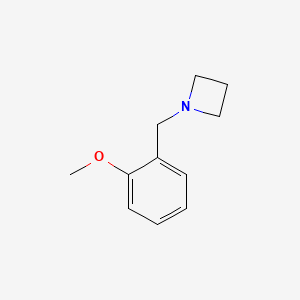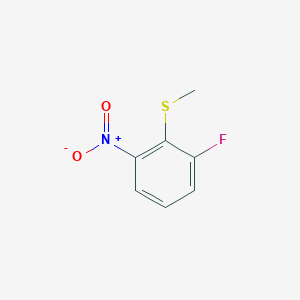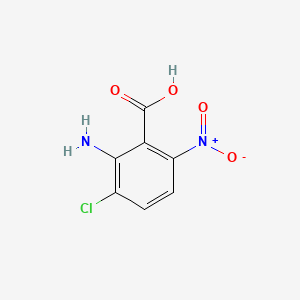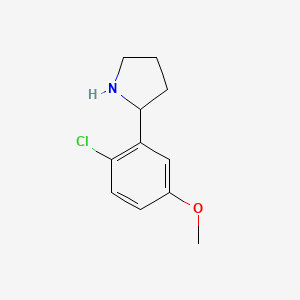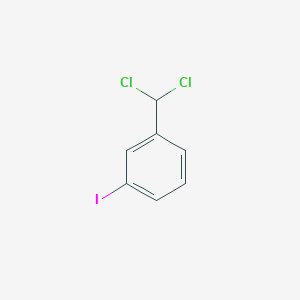
1-(Dichloromethyl)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-3-iodobenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are substituted by dichloromethyl and iodine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-iodotoluene. The process typically includes the following steps:
Halogenation: 3-iodotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the dichloromethyl group.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-(dichloromethyl)-3-aminobenzene or 1-(dichloromethyl)-3-thiobenzene.
Oxidation: Formation of 1-(dichloromethyl)-3-iodobenzaldehyde or 1-(dichloromethyl)-3-iodobenzoic acid.
Reduction: Formation of 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Scientific Research Applications
1-(Dichloromethyl)-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-3-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethyl and iodine groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
1-(Chloromethyl)-3-iodobenzene: Similar structure but with one chlorine atom.
1-(Dichloromethyl)-4-iodobenzene: Similar structure but with the iodine atom at the para position.
1-(Dichloromethyl)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Dichloromethyl)-3-iodobenzene is unique due to the presence of both dichloromethyl and iodine groups, which impart distinct reactivity and properties
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in synthesis, medicinal chemistry, and material science. Its unique chemical structure and reactivity make it a subject of interest for further research and development.
Properties
Molecular Formula |
C7H5Cl2I |
|---|---|
Molecular Weight |
286.92 g/mol |
IUPAC Name |
1-(dichloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
InChI Key |
ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)
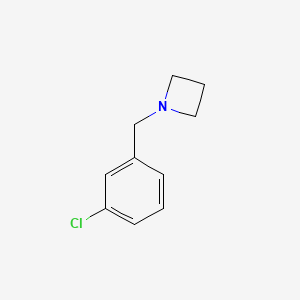
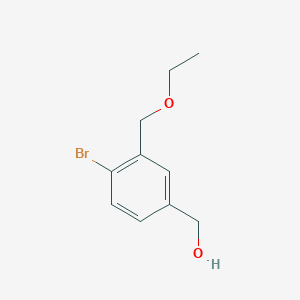
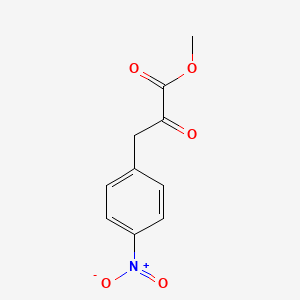
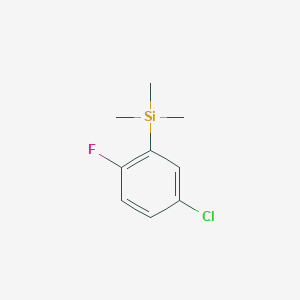
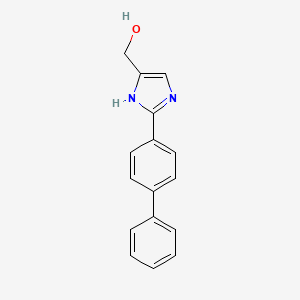
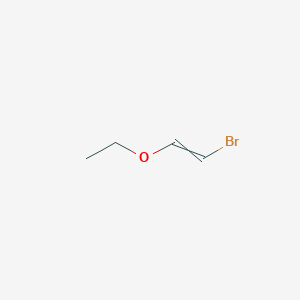

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)
